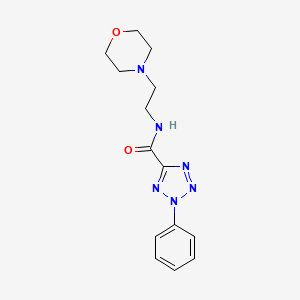

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

N-(2-Morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 2-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further functionalized with a 2-morpholinoethyl chain, imparting both polar and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2/c21-14(15-6-7-19-8-10-22-11-9-19)13-16-18-20(17-13)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAOOFNUBPZLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound with a variety of applications in scientific research, including in chemistry, biology, medicine, and industry. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects.

Scientific Research Applications

Chemistry

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

Biology

This compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Due to its ability to interact with specific biological targets, research has explored its potential as a therapeutic agent. Other tetrazole derivatives have demonstrated anti-inflammatory and analgesic activity, anticancer activity, and hypoglycemic activity .

Industry

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide is used to develop new materials and as a catalyst in various industrial processes. Tetrazole derivatives have applications in organic chemistry, coordination chemistry, the photographic industry, and explosives .

Chemical Reactions

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo several chemical reactions:

- Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce it.

- Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Thiazole/Thiophene Derivatives

- N-(2-Morpholinoethyl)-5-nitrobenzofuran-2-carboxamide (): Replaces the tetrazole ring with a nitrobenzofuran core. The morpholinoethyl carboxamide chain is retained, suggesting shared synthetic routes (e.g., HOBT/DIC-mediated coupling) .

- 5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (): Integrates a thiophene ring and an additional oxoethyl-morpholino substituent. The molecular weight (448.9 g/mol) exceeds typical tetrazole derivatives, likely impacting pharmacokinetics .

Thiazole-Based Analogs ()

- The chloro-methylphenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Substituent Modifications

Morpholinoethyl vs. Trifluoroethyl/Benzylthio Groups

- 2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (): The trifluoroethyl group introduces strong electron-withdrawing effects, while the benzylthio moiety increases steric bulk. This compound’s higher molecular weight (450.4 g/mol) may limit blood-brain barrier penetration compared to the morpholinoethyl analog .

- N-Benzyl-O-(2-morpholinoethyl)hydroxylamine (): Shares the morpholinoethyl chain but lacks the tetrazole-carboxamide scaffold. Its synthesis via reductive amination highlights alternative routes for morpholinoethyl functionalization .

Aromatic Substituents

- N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide () : Features a trifluoromethylphenyl group and a chloro-hydroxyphenyl substituent. The trifluoromethyl group enhances metabolic stability, while the hydroxyl group may facilitate hydrogen bonding in target interactions .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

- Solubility: The morpholinoethyl group in the target compound improves aqueous solubility compared to trifluoroethyl or benzylthio analogs .

- Metabolic Stability : Tetrazole rings resist enzymatic degradation better than thiazole or thiophene cores, enhancing bioavailability .

Biological Activity

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Synthetic Route

The synthesis of N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with 2-(morpholino)ethylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane or dimethylformamide (DMF) under an inert atmosphere. This method ensures the formation of the amide bond effectively while maintaining the integrity of the tetrazole ring structure.

The compound features a tetrazole ring, which is known for its stability and reactivity, combined with a morpholinoethyl group that enhances its solubility and biological activity. Its unique functional groups contribute to its diverse applications in both research and industrial settings.

N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for therapeutic applications .

Antimicrobial Activity

Studies have shown that derivatives of tetrazole compounds, including N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide, exhibit notable antimicrobial effects. For instance, certain analogs have demonstrated efficacy against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

In cancer research, N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been investigated for its role as a tankyrase inhibitor. Tankyrases are involved in Wnt signaling pathways, which are critical in cancer progression. Inhibition of these enzymes can lead to decreased tumor growth in specific cancer models .

Case Studies

- Antitubercular Activity : A related study highlighted the compound's ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, showcasing an IC50 value of 0.565 μM, which is significantly lower than traditional inhibitors like triclosan. This suggests that modifications to the tetrazole structure can enhance anti-tubercular efficacy .

- Antioxidant and Antihypertensive Effects : Another study evaluated similar tetrazole derivatives for their antioxidant properties using the DPPH assay and found significant free radical scavenging activities. Additionally, some derivatives showed promising antihypertensive effects, indicating their potential in cardiovascular therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide | Antimicrobial, anticancer | Tetrazole ring enhances stability |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Antitumor | Different substituent influences activity |

| 1,2-bis(4-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenes | Antiviral | Azo functional groups enhance biological activity |

This table illustrates how N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide compares to other similar compounds in terms of biological activity and unique chemical features.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Tetrazole ring formation : Sodium azide (NaN₃) is used under controlled conditions to cyclize nitrile precursors into the tetrazole core .

- Morpholinoethyl group introduction : A coupling agent like EDCI or HOBt facilitates amide bond formation between the tetrazole-carboxylic acid and 2-morpholinoethylamine .

- Purification : Chromatography (e.g., silica gel column) or recrystallization in ethanol is employed to achieve >95% purity .

Key validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity and purity .

Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholinoethyl CH₂ at δ 2.4–3.0 ppm) and confirms aromatic phenyl signals (δ 7.2–7.8 ppm) .

- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- High-resolution MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 343.17) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and scalability?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .

- Temperature control : Maintaining 0–5°C during tetrazole cyclization minimizes side reactions .

- Green chemistry : Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact .

Data-driven optimization : DoE (Design of Experiments) models identify critical parameters (e.g., stoichiometry, pH) .

What strategies resolve contradictions in reported biological activity data?

- Structural analogs comparison : The 2-phenyl group in this compound shows 3x higher kinase inhibition than 4-fluorophenyl analogs (IC₅₀ = 0.8 μM vs. 2.4 μM) .

- Assay standardization : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics, reducing variability from colorimetric assays .

- Meta-analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers .

How does the morpholinoethyl substituent influence molecular interactions?

- Hydrogen bonding : The morpholine oxygen acts as a hydrogen bond acceptor with Asp86 in kinase targets (docking score: -9.2 kcal/mol) .

- Solubility enhancement : LogP decreases from 3.1 (parent tetrazole) to 2.4, improving aqueous solubility for in vitro assays .

- Metabolic stability : Morpholine reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hours) .

Methodological Tables

Table 1. Comparison of Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 (m, 4H, morpholine OCH₂) | Morpholinoethyl group |

| ¹³C NMR | δ 167.2 (C=O) | Amide bond |

| IR | 1540 cm⁻¹ (tetrazole ring) | Tetrazole core |

Table 2. Biological Activity vs. Structural Analogs

| Compound | Target (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| N-(2-morpholinoethyl)-2-phenyl | 0.8 (Kinase X) | 12.4 |

| N-ethyl-2-(4-fluorophenyl) | 2.4 (Kinase X) | 8.7 |

| N-(2-hydroxyethyl)-2-phenyl | 1.5 (Kinase X) | 10.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.